Friedel-Crafts acylation for 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone
Friedel-Crafts acylation for 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone
Introduction
Propiophenone derivatives are crucial structural motifs found in a multitude of pharmacologically active compounds and serve as versatile intermediates in organic synthesis.[1][2][3] Their synthesis is a subject of significant interest for researchers in medicinal chemistry and process development. This guide provides a comprehensive technical overview of the synthesis of a specific, complex propiophenone derivative: 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone.
The primary synthetic strategy discussed herein is the Friedel-Crafts acylation, a robust and classical method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][4][5] This document delves into the mechanistic underpinnings of the reaction, provides a rationale for reagent selection, outlines detailed experimental protocols, and addresses potential challenges and optimization strategies. It is designed to serve as a practical and scientifically grounded resource for researchers and drug development professionals aiming to synthesize this target molecule or structurally related ketones.
Part I: Mechanistic Principles of Friedel-Crafts Acylation
The Core Reaction Mechanism
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS). The reaction proceeds through a well-established multi-step mechanism, which requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7][8]
-
Generation of the Electrophile: The reaction begins with the activation of the acylating agent (an acyl halide or anhydride) by the Lewis acid catalyst. The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form a highly electrophilic, resonance-stabilized carbocation known as the acylium ion.[7][9]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[7][10]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final ketone product.[5][10]
-
Product-Catalyst Complexation: The carbonyl oxygen of the resulting ketone is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4] This complex is typically stable under the reaction conditions and is only broken during aqueous workup. Consequently, a stoichiometric amount or even a slight excess of the "catalyst" is required for the reaction to proceed to completion.[1][4]
Caption: General mechanism of Friedel-Crafts acylation.
Substituent Effects & Regioselectivity in the Acylation of o-Xylene
The synthesis of 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone requires the acylation of 1,2-dimethylbenzene (o-xylene). The two methyl groups on the aromatic ring are electron-donating, activating the ring towards electrophilic substitution and making it more reactive than benzene.[11][12]
These alkyl groups are ortho, para-directors. In o-xylene, this leads to a complex regiochemical outcome:
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The methyl group at C1 directs incoming electrophiles to positions C2 (occupied), C4, and C6.
-
The methyl group at C2 directs incoming electrophiles to positions C1 (occupied), C3, and C5.
The potential sites for acylation are therefore C3, C4, C5, and C6.
-
Positions 3 and 6: These are ortho to a methyl group but are significantly sterically hindered by the adjacent methyl group. Acylation at these sites is generally disfavored.
-
Position 4: This site is para to the C1-methyl group and meta to the C2-methyl group. It is electronically activated and relatively accessible.
-
Position 5: This site is para to the C2-methyl group and meta to the C1-methyl group, making it electronically and sterically similar to the C4 position.
Therefore, the acylation of o-xylene is expected to yield a mixture of two primary regioisomers: the 3,4-dimethyl substituted product (from attack at C4) and the 2,3-dimethyl substituted product (from attack at C5). The specific target of this guide, 3-(3-Chlorophenyl)-2',3'-dimethyl propiophenone, is derived from acylation at the C5 position. Achieving high selectivity for this isomer can be challenging and is highly dependent on reaction conditions such as temperature and catalyst choice. The subsequent purification step is critical for isolating the desired isomer.
Part II: Synthesis Strategy & Reagent Selection
A robust synthesis of the target molecule is best designed through a retrosynthetic approach, which identifies the key starting materials and the strategic bond disconnection.
Caption: Retrosynthetic analysis of the target molecule.
Starting Material 1: 2,3-Dimethylbenzene (o-Xylene)
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Properties: A readily available, flammable liquid aromatic hydrocarbon.
-
Purity: High purity (>98%) is essential, as isomeric xylenes (m- and p-xylene) would lead to different product profiles. The presence of water must be strictly avoided as it will deactivate the Lewis acid catalyst.
Starting Material 2: 3-(3-Chlorophenyl)propionyl Chloride
This acylating agent is not as commonly available as simpler acyl chlorides and typically requires a two-step synthesis from 3-(3-chlorophenyl)propanoic acid.
-
Synthesis of 3-(3-Chlorophenyl)propanoic Acid: This intermediate can be prepared via several routes. A reliable method involves the hydrogenation of 3-chlorocinnamic acid, which can be sourced commercially or synthesized from 3-chlorobenzaldehyde.[13][14]
-
Conversion to Acyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent. Thionyl chloride (SOCl₂) is a cost-effective and efficient choice for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), requiring it to be performed in a well-ventilated fume hood.
Catalyst & Solvent Selection
-
Catalyst - Aluminum Trichloride (AlCl₃): Anhydrous AlCl₃ is the most common and effective Lewis acid for Friedel-Crafts acylation due to its high activity.[4][6][7] As previously noted, it must be used in at least a 1:1 molar ratio with the acyl chloride because it forms a complex with the ketone product.[1][4] Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if trace moisture is present.
-
Solvent: The solvent must be inert to the highly reactive species present. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are inert, effectively dissolve the reactants and the AlCl₃ complex, and have relatively low boiling points, which simplifies removal after the reaction.[15][16][17] Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic.
Part III: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried to prevent deactivation of the catalyst.
Caption: Overall experimental workflow for the synthesis.
Step 1: Synthesis of 3-(3-Chlorophenyl)propionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add 3-(3-chlorophenyl)propanoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) at room temperature.
-
Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-(3-chlorophenyl)propionyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Friedel-Crafts Acylation
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a drying tube.
-
Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum trichloride (1.2 eq).
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
Add the 3-(3-chlorophenyl)propionyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, add o-xylene (1.1 eq) dropwise over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Once the o-xylene addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/HCl mixture to quench the reaction and decompose the aluminum complexes. This is a highly exothermic process.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired 2',3'-dimethyl isomer from the 3',4'-dimethyl isomer and other impurities.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Part IV: Process Optimization & Troubleshooting
Achieving high yield and isomeric purity requires careful control over several parameters.
Table of Key Reaction Parameters
| Parameter | Optimal Condition | Rationale & Impact on Yield/Purity |
| Temperature | 0-5 °C during addition, then RT | Lower temperatures during addition control the exothermic reaction and can improve regioselectivity by favoring the kinetically controlled product. Running the reaction too hot can lead to side reactions and decreased selectivity. |
| Reagent Purity | Anhydrous | Water deactivates the AlCl₃ catalyst, requiring a larger excess and potentially leading to incomplete reaction and lower yields.[9] |
| Stoichiometry | ~1.2 eq AlCl₃, ~1.1 eq o-xylene | A slight excess of AlCl₃ ensures the reaction goes to completion.[4] A small excess of the cheaper aromatic substrate can also help drive the reaction. |
| Addition Rate | Slow, dropwise | Prevents dangerous temperature spikes (runaway reaction) and minimizes the formation of byproducts. |
Common Issues and Solutions
-
Low Yield: Often caused by moisture contamination. Ensure all reagents, solvents, and glassware are scrupulously dry. Another cause is insufficient catalyst; verify the quality and quantity of AlCl₃.
-
Poor Regioselectivity (Isomer Mixture): This is the most significant challenge. While difficult to eliminate completely, running the reaction at lower temperatures may slightly favor one isomer. The most reliable solution is a robust purification method, such as preparative HPLC or careful column chromatography, to separate the 2',3'-dimethyl and 3',4'-dimethyl isomers.
-
Polyacylation: This is generally not an issue in Friedel-Crafts acylation because the product ketone is deactivated towards further electrophilic substitution, a key advantage over Friedel-Crafts alkylation.[1][4][18]
-
Workup Difficulties: The quenching step can be highly exothermic and violent if done too quickly. Slow addition of the reaction mixture to the ice is critical for safety and control.
Conclusion
The synthesis of 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone via Friedel-Crafts acylation is a multi-step process that highlights both the power and the subtleties of this classic organic reaction. Success hinges on a foundational understanding of the reaction mechanism, meticulous execution under anhydrous conditions, and careful control of key parameters like temperature and stoichiometry. The primary challenge lies in managing the regioselectivity of the acylation on the o-xylene ring, which necessitates an effective purification strategy to isolate the desired 2',3'-dimethyl isomer. This guide provides the necessary technical framework for researchers to confidently approach this synthesis, enabling the production of this complex ketone for further applications in pharmaceutical and chemical research.
References
-
Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide Source: Chemguide URL: [Link]
-
Title: Friedel Crafts Acylation And Alkylation Reaction - BYJU'S Source: BYJU'S URL: [Link]
-
Title: 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry Source: Introduction to Organic Chemistry URL: [Link]
-
Title: Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Synthesis of 3-(2-chlorophenyl)propionic acid - PrepChem.com Source: PrepChem.com URL: [Link]
-
Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed Source: PubMed URL: [Link]
- Title: Production of propiophenone - European Patent Office - EP 0008464 B1 Source: Google Patents URL
-
Title: Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene isomer, in high yield in each case. Write the structures of the products of acetylation of - Vaia Source: Vaia URL: [Link]
-
Title: 13 Friedel-Crafts Acylation Source: University of Wisconsin-Madison Chemistry URL: [Link]
-
Title: Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Optimization of the synthesis of propiophenone 4 - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube Source: YouTube URL: [Link]
-
Title: Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. - Filo Source: Filo URL: [Link]
-
Title: The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL Source: PEARL (Plymouth University) URL: [Link]
-
Title: Friedel-Crafts Acylation: Mechanism, Reactions & limitations Source: ChemistryMadeSimple.net URL: [Link]
-
Title: Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com Source: Chegg.com URL: [Link]
-
Title: Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian Source: Columbia University URL: [Link]
-
Title: Ch12: Friedel-Crafts limitations - Chemistry Source: University of Calgary URL: [Link]
-
Title: Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: EAS:Friedel-Crafts Acylation Mechanism Exam Prep | Practice Questions & Video Solutions - Pearson Source: Pearson URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
- Title: US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents Source: Google Patents URL
- Title: CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents Source: Google Patents URL
-
Title: 3-Chloropropiophenone - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. vaia.com [vaia.com]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
- 14. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 17. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. science-revision.co.uk [science-revision.co.uk]
